N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide
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Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
Synthesis and Crystal Structure : Research on benzoxazepine derivatives, including dimethyl 7-oxa-2a1-azabenzo[b]cyclopenta[pq]pleiadene-1,2-dicarboxylate, demonstrates the complex synthesis processes involved in creating novel fused oxazapolycyclic skeletons. These compounds, characterized by their nonplanar structures, exhibit significant photophysical properties, such as strong blue emission in dichloromethane, highlighting their potential in material science and photodynamic applications (Petrovskii et al., 2017).
Spectroscopic and X-ray Diffraction Studies : Further research into benzimidazole-tethered oxazepine heterocyclic hybrids reveals the detailed molecular structure and electronic properties of these compounds. Studies using spectroscopic and X-ray diffraction methods, alongside DFT and NBO analysis, provide insights into the charge distributions and potential reactivity sites, underscoring the importance of these compounds in developing new materials with specific electronic properties (Almansour et al., 2016).
Photophysical Properties and Application
Photodynamic Therapy Applications : The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrates the application of these compounds in photodynamic therapy (PDT). Their high singlet oxygen quantum yield and good fluorescence properties make them suitable candidates for cancer treatment through Type II photodynamic mechanisms (Pişkin et al., 2020).
Enzyme Inhibition and Biological Activity
Carbonic Anhydrase Inhibition : The synthesis of [1,4]oxazepine-based primary sulfonamides has shown strong inhibition of human carbonic anhydrases, a therapeutic target for conditions like glaucoma and edema. These findings highlight the therapeutic potential of such compounds in medicinal chemistry (Sapegin et al., 2018).
Material Science and NLO Properties
Nonlinear Optical (NLO) Properties : Research on benzimidazole fused-1,4-oxazepines has also explored their nonlinear optical properties. Computational hyperpolarizability studies suggest that these compounds are promising candidates for NLO applications, contributing to the development of new materials for optical technologies (Almansour et al., 2016).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-4-13-24-19-11-10-18(15-20(19)28-16-22(2,3)21(24)25)23-29(26,27)14-12-17-8-6-5-7-9-17/h5-11,15,23H,4,12-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJZBVHJXFMFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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